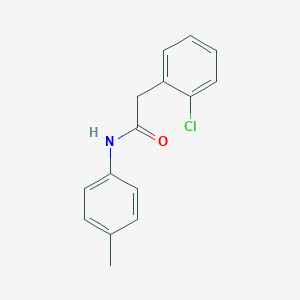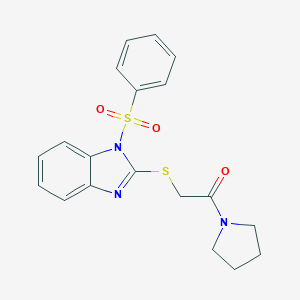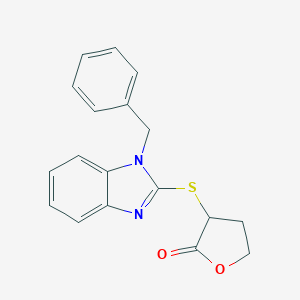
2-(2-chlorophenyl)-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)-N-(4-methylphenyl)acetamide, also known as CMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. CMA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.79 g/mol.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(4-methylphenyl)acetamide is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes that are involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation and pain, inhibit tumor growth, and improve cognitive function. Additionally, this compound has been found to have antioxidant activity, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2-chlorophenyl)-N-(4-methylphenyl)acetamide in lab experiments is its high purity and yield. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research involving 2-(2-chlorophenyl)-N-(4-methylphenyl)acetamide. One area of interest is the development of this compound-based drugs for the treatment of inflammatory and pain-related conditions. Another area of research is the investigation of this compound's anti-tumor activity and its potential use in cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 2-(2-chlorophenyl)-N-(4-methylphenyl)acetamide involves the reaction of 2-chlorobenzoyl chloride with 4-methylphenylamine in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to form this compound. This method has been reported to yield a high purity and high yield of this compound.
Scientific Research Applications
2-(2-chlorophenyl)-N-(4-methylphenyl)acetamide has been studied for its potential use in the treatment of various medical conditions. One of the most promising applications of this compound is its anti-inflammatory and analgesic properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. Additionally, this compound has been found to have anti-tumor activity in vitro and in vivo, indicating its potential use in cancer treatment.
properties
Molecular Formula |
C15H14ClNO |
|---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C15H14ClNO/c1-11-6-8-13(9-7-11)17-15(18)10-12-4-2-3-5-14(12)16/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
DHXCKBDKNLIVGW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2Cl |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-methylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B270128.png)



![1-(4-chlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B270133.png)
![2-{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone](/img/structure/B270134.png)
![1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270136.png)
![1-(4-Phenoxyphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270137.png)
![3-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}dihydro-2(3H)-furanone](/img/structure/B270139.png)
![1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)azepane](/img/structure/B270142.png)
![1-(4-Tert-butylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270144.png)
